molecular formula C24H24F3NO5 B7738579 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7738579
M. Wt: 463.4 g/mol
InChI Key: ZTUCLIOXFQERGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, including the formation of the chromenone core, introduction of the methoxyphenoxy group, and the attachment of the methylpiperidino and trifluoromethyl groups. Common reagents used in these reactions include phenols, piperidines, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromenone ketone, while reduction may produce a dihydrochromenone.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways due to its structural similarity to naturally occurring compounds.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, coatings, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may participate in hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-HYDROXY-3-(4-METHOXYPHENOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE: Lacks the methylpiperidino group.

    7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-4H-CHROMEN-4-ONE: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 7-HYDROXY-3-(4-METHOXYPHENOXY)-8-[(2-METHYLPIPERIDINO)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE enhances its chemical stability and biological activity compared to similar compounds. The combination of the methoxyphenoxy and methylpiperidino groups also contributes to its unique pharmacological profile.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO5/c1-14-5-3-4-12-28(14)13-18-19(29)11-10-17-20(30)22(23(24(25,26)27)33-21(17)18)32-16-8-6-15(31-2)7-9-16/h6-11,14,29H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUCLIOXFQERGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.